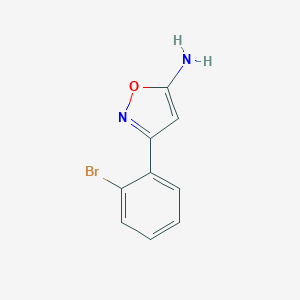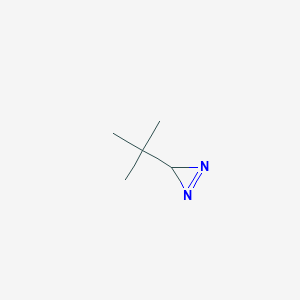
N-(2,5-difluorophenyl)-4-methylbenzamide
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(2,5-difluorophenyl)-4-methylbenzamide” were not found, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis, characterization, and DNA binding interactions of novel bioactive copper (I) complexes .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific structural information for “N-(2,5-difluorophenyl)-4-methylbenzamide” is not available .
Chemical Reactions Analysis
The chemical reactions of “N-(2,5-difluorophenyl)-4-methylbenzamide” would depend on its specific molecular structure. A related study discusses the catalyzed reaction of isocyanates with water .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,5-difluorophenyl)-4-methylbenzamide” would depend on its specific molecular structure. Unfortunately, specific information on these properties is not available .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While specific safety data for “N-(2,5-difluorophenyl)-4-methylbenzamide” is not available, safety data for related compounds suggest that they can be harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQLRUREHYSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-4-methylbenzamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














